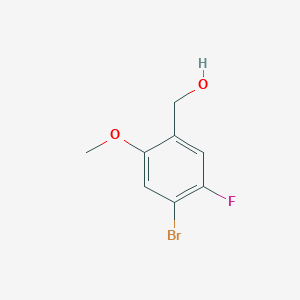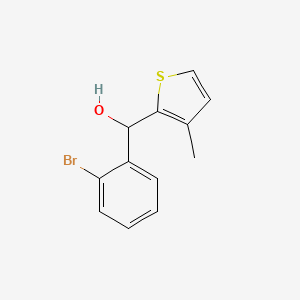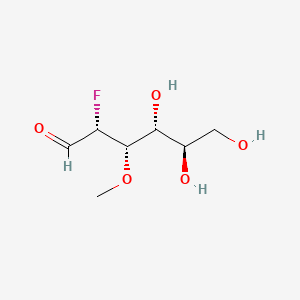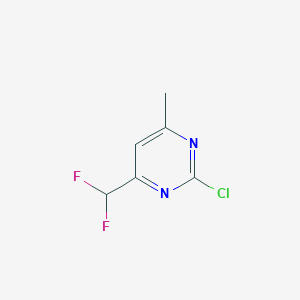
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-fluoro-2-methoxyphenyl)methanol typically involves the hydroxymethylation of an aryl halide precursor. One common method involves the use of 2-bromo-4-fluoroanisole as a starting material. The synthetic route can be summarized as follows:
Bouveault Formylation: The starting material, 2-bromo-4-fluoroanisole, undergoes formylation to introduce a formyl group at the para position relative to the methoxy group.
Hydride Reduction: The formylated intermediate is then subjected to hydride reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, resulting in a simpler aromatic alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include (4-Bromo-5-fluoro-2-methoxyphenyl)formaldehyde or (4-Bromo-5-fluoro-2-methoxyphenyl)carboxylic acid.
Reduction: Products include 4-fluoro-2-methoxyphenylmethanol or 4-bromo-2-methoxyphenylmethanol.
Substitution: Products vary depending on the nucleophile used, such as 4-amino-5-fluoro-2-methoxyphenylmethanol.
Applications De Recherche Scientifique
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-5-fluoro-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methoxyphenylmethanol
- 5-Fluoro-2-methoxyphenylmethanol
- 4-Bromo-5-fluoro-2-methoxybenzene
Uniqueness
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8BrFO2 |
|---|---|
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
(4-bromo-5-fluoro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3,11H,4H2,1H3 |
Clé InChI |
ZTCYLJNDLITAHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)

![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)

![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)



